

solubility of Fmoc-Cha-OH in different organic solvents

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Compound of Interest

Compound Name: *Fmoc-Cha-OH*

Cat. No.: *B557506*

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An In-depth Technical Guide to the Solubility of **Fmoc-Cha-OH** in Organic Solvents

Introduction

N- α -Fmoc-L-cyclohexylalanine (**Fmoc-Cha-OH**) is an unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the cyclohexylalanine residue can impart unique conformational constraints and increase the hydrophobicity of peptides, which is often desirable in the design of peptidomimetics and other therapeutic peptides. A critical parameter for the successful application of **Fmoc-Cha-OH** in SPPS is its solubility in the various organic solvents used for coupling reactions and stock solution preparation. This technical guide provides a comprehensive overview of the solubility of **Fmoc-Cha-OH**, methods for its determination, and a workflow for solvent selection.

Physicochemical Properties of Fmoc-Cha-OH

A fundamental understanding of the physicochemical properties of **Fmoc-Cha-OH** is essential for its effective use.

Property	Value
Molecular Formula	C ₂₄ H ₂₇ NO ₄
Molecular Weight	393.48 g/mol
Appearance	White to off-white solid/powder[1]
Melting Point	125-130 °C

Solubility of Fmoc-Cha-OH

The solubility of Fmoc-protected amino acids is a crucial factor in SPPS, influencing the efficiency of coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. Generally, Fmoc-amino acids are soluble in polar aprotic solvents commonly used in peptide synthesis[2].

Quantitative Solubility Data

Quantitative solubility data for **Fmoc-Cha-OH** in a wide range of organic solvents is not extensively documented in publicly available literature. However, some data points have been reported by commercial suppliers. The following table summarizes the available quantitative data and provides qualitative information for other common solvents.

Solvent	Chemical Class	Quantitative Solubility	Molar Concentration (M)	Qualitative Assessment
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	100 mg/mL[1]	~0.254 M	Highly Soluble
N,N-Dimethylformamide (DMF)	Polar Aprotic	~197 mg/mL (0.5 M)[3]	0.5 M	Highly Soluble
N-Methyl-2-pyrrolidone (NMP)	Polar Aprotic	Data not available	Data not available	Expected to be soluble
Dichloromethane (DCM)	Chlorinated	Data not available	Data not available	Expected to have limited solubility
Tetrahydrofuran (THF)	Ether	Data not available	Data not available	Expected to have limited solubility
Acetonitrile (ACN)	Nitrile	Data not available	Data not available	Expected to have limited solubility
Ethyl Acetate (EtOAc)	Ester	Data not available	Data not available	Expected to have poor solubility

Note: The solubility in DMF was calculated based on a supplier's analysis note indicating that 1 mmole is "clearly soluble" in 2 mL of DMF.[3] The solubility in other solvents should be determined experimentally.

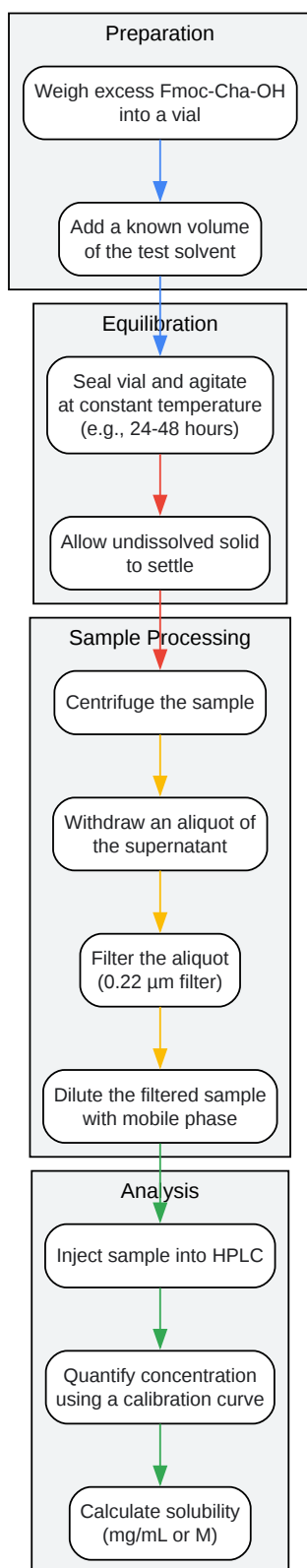
Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, can be used to determine the equilibrium solubility of **Fmoc-Cha-OH**.

Materials and Equipment

- **Fmoc-Cha-OH** (high purity)
- Organic solvents (HPLC grade)
- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Mechanical shaker or vortex mixer
- Thermostatically controlled environment (e.g., incubator or water bath) set to a standard temperature (e.g., 25 °C)
- Centrifuge
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- Reversed-phase HPLC column (e.g., C18)

Experimental Workflow



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Figure 1. Experimental workflow for determining the solubility of **Fmoc-Cha-OH**.

Detailed Procedure

a. Preparation of Saturated Solution:

- Add an excess amount of **Fmoc-Cha-OH** (e.g., 20-30 mg, ensuring undissolved solid will remain) to a glass vial. The exact mass should be recorded.
- Pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
- Securely cap the vial and place it in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

b. Sample Collection and Preparation:

- After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
- Centrifuge the vial to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

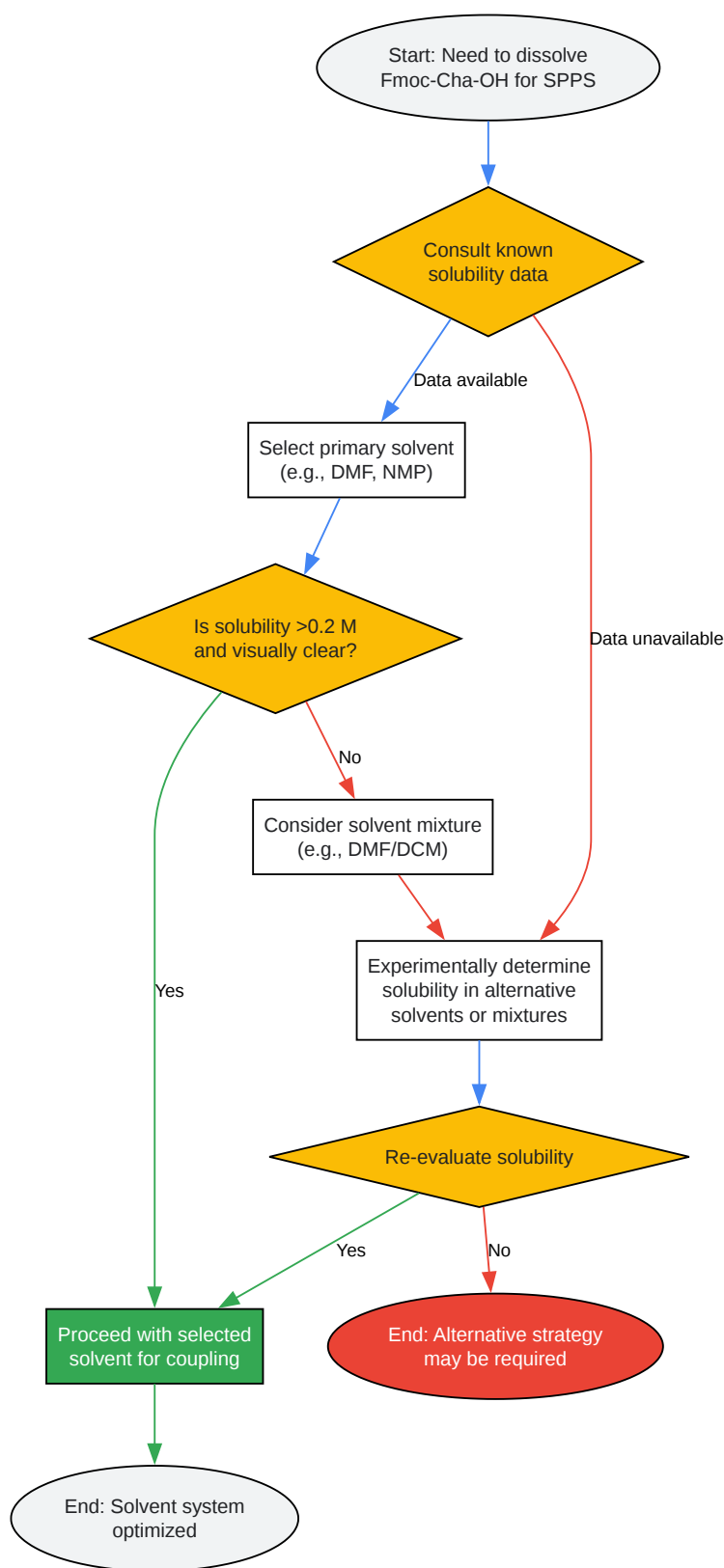
c. Quantification by HPLC:

- Prepare a series of standard solutions of **Fmoc-Cha-OH** of known concentrations in the mobile phase.
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

- Inject the diluted sample solution into the HPLC system under the same conditions.
- Determine the concentration of **Fmoc-Cha-OH** in the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of **Fmoc-Cha-OH** in the tested solvent.

Logical Framework for Solvent Selection

The choice of solvent in peptide synthesis is dictated by several factors, with the solubility of the Fmoc-amino acid being a primary consideration. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.



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Figure 2. Logical workflow for solvent selection for **Fmoc-Cha-OH**.

Conclusion

Fmoc-Cha-OH exhibits high solubility in common polar aprotic solvents such as DMSO and DMF, which are standard in solid-phase peptide synthesis. For less common solvents or when precise concentrations are required, a systematic experimental approach using the shake-flask method combined with HPLC analysis is recommended. A thorough understanding and verification of solubility are paramount to ensure the efficiency and success of peptide synthesis protocols involving **Fmoc-Cha-OH**.

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